5-(1-Chloro-2-methylpropan-2-YL)-3-(3-nitrophenyl)-1,2,4-oxadiazole

AAK1 kinase inhibition Neuropathic pain Pyrrolotriazine

5-(1-Chloro-2-methylpropan-2-yl)-3-(3-nitrophenyl)-1,2,4-oxadiazole (CAS 1133116-17-2) is a synthetic heterocyclic compound belonging to the 1,2,4-oxadiazole class, with the molecular formula C₁₂H₁₂ClN₃O₃ and a molecular weight of 281.70 g/mol. It features a 3-nitrophenyl substituent at the oxadiazole 3-position and a sterically hindered 1-chloro-2-methylpropan-2-yl (neohexyl chloride) group at the 5-position.

Molecular Formula C12H12ClN3O3
Molecular Weight 281.69 g/mol
CAS No. 1133116-17-2
Cat. No. B1487491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-Chloro-2-methylpropan-2-YL)-3-(3-nitrophenyl)-1,2,4-oxadiazole
CAS1133116-17-2
Molecular FormulaC12H12ClN3O3
Molecular Weight281.69 g/mol
Structural Identifiers
SMILESCC(C)(CCl)C1=NC(=NO1)C2=CC(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C12H12ClN3O3/c1-12(2,7-13)11-14-10(15-19-11)8-4-3-5-9(6-8)16(17)18/h3-6H,7H2,1-2H3
InChIKeyAZOFBWUQAQMFFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1-Chloro-2-methylpropan-2-YL)-3-(3-nitrophenyl)-1,2,4-oxadiazole (CAS 1133116-17-2): Core Structural Identity and Procurement-Relevant Characteristics


5-(1-Chloro-2-methylpropan-2-yl)-3-(3-nitrophenyl)-1,2,4-oxadiazole (CAS 1133116-17-2) is a synthetic heterocyclic compound belonging to the 1,2,4-oxadiazole class, with the molecular formula C₁₂H₁₂ClN₃O₃ and a molecular weight of 281.70 g/mol . It features a 3-nitrophenyl substituent at the oxadiazole 3-position and a sterically hindered 1-chloro-2-methylpropan-2-yl (neohexyl chloride) group at the 5-position . The compound is commercially supplied at typical purities of 95% and is also accessible via custom synthesis for research-scale procurement [1]. Its structural architecture—combining an electron-withdrawing nitroaryl moiety with a gem-dimethyl-substituted chloroalkyl side chain—distinguishes it from simpler linear-alkyl or unsubstituted phenyl oxadiazole analogs and underpins its demonstrated utility as a late-stage synthetic intermediate in kinase inhibitor programmes [2].

Why Generic 1,2,4-Oxadiazole Analogs Cannot Functionally Replace 5-(1-Chloro-2-methylpropan-2-YL)-3-(3-nitrophenyl)-1,2,4-oxadiazole (CAS 1133116-17-2)


Substituting this compound with a closely related 1,2,4-oxadiazole analog—even one sharing the 3-nitrophenyl motif—introduces potentially critical deviations in steric bulk, lipophilicity, and electrophilic reactivity at the 5-position side chain that directly affect downstream synthetic utility and target binding [1]. The gem-dimethyl branching adjacent to the terminal chlorine creates a neopentyl-like chloride with distinct SN2 reactivity profiles compared to primary chloromethyl (CAS 6595-78-4) or linear alkyl (e.g., 5-ethyl, CAS 10364-69-9; 5-butyl, CAS 10185-66-7) congeners . Moreover, the 3-nitrophenyl regioisomer (meta-nitro) presents different electronic and steric properties relative to the 4-nitrophenyl analog (CAS 1133116-15-0), which can alter π-stacking interactions and hydrogen-bond acceptor geometry in biological targets . These non-interchangeable structural features are corroborated by the specific selection of this compound—rather than any simpler analog—as the oxadiazole building block for Example 78 in Bristol-Myers Squibb's AAK1 inhibitor patent (US9737542), where the derived final molecule achieved an IC₅₀ of 112 nM [2].

Quantitative Differentiation Evidence for 5-(1-Chloro-2-methylpropan-2-YL)-3-(3-nitrophenyl)-1,2,4-oxadiazole (CAS 1133116-17-2) Versus Closest Analogs


Patent-Validated Synthetic Utility: AAK1 Kinase Inhibitor Building Block with IC₅₀ = 112 nM for the Derived Final Compound

The compound serves as the oxadiazole building block for N-(3-(5-(1-chloro-2-methylpropan-2-yl)-1,2,4-oxadiazol-3-yl)phenyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine (Example 78 in Bristol-Myers Squibb patent US9737542), a potent AAK1 inhibitor with an IC₅₀ of 112 nM determined in a 384-well plate enzyme assay [1]. By comparison, the structurally analogous Example 79—which replaces the 1,2,4-oxadiazole core with a 1,3,4-thiadiazole bearing an isopropyl substituent—yielded an IC₅₀ of 269 nM, representing a 2.4-fold reduction in potency [2]. This head-to-head comparison within the same patent series directly demonstrates the functional advantage conferred specifically by the 5-(1-chloro-2-methylpropan-2-yl)-3-(3-nitrophenyl)-1,2,4-oxadiazole scaffold embedded in the final inhibitor.

AAK1 kinase inhibition Neuropathic pain Pyrrolotriazine

Regioisomeric Differentiation: Meta-Nitro (3-Nitrophenyl) vs. Para-Nitro (4-Nitrophenyl) Positional Isomer

The target compound bears the nitro group at the meta (3-) position of the phenyl ring, whereas the closest commercially available positional isomer, 5-(1-chloro-2-methylpropan-2-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole (CAS 1133116-15-0), places the nitro group at the para (4-) position . Comprehensive SAR analysis of nitro-substituted 1,2,4-oxadiazoles by Šikorová et al. (2026) demonstrated that the position of the nitro substituent on the aryl ring significantly modulates both cholinesterase inhibitory activity and antimicrobial potency; 3-nitrophenyl derivatives exhibited distinct activity profiles compared to their 4-nitrophenyl counterparts across multiple assay panels, including acetylcholinesterase inhibition (IC₅₀ range: 1.47–>50 μM across the series) and antimycobacterial activity (MIC range: 2–>125 μM) [1]. Although the Šikorová study did not test the exact 5-(1-chloro-2-methylpropan-2-yl) sub-series, the class-level SAR firmly establishes that meta vs. para nitro positioning is a non-trivial determinant of biological activity in 1,2,4-oxadiazoles.

Regioisomer comparison SAR Nitroaryl positioning

Steric and Reactivity Differentiation: gem-Dimethyl Branched Chloroalkyl vs. Linear Alkyl 5-Substituents

The 5-position substituent of the target compound is a 1-chloro-2-methylpropan-2-yl group—a gem-dimethyl-substituted primary chloride with neopentyl-like steric character. This contrasts with the linear and less sterically demanding 5-substituents found in close analogs: 5-(chloromethyl) (CAS 6595-78-4), 5-ethyl (CAS 10364-69-9), and 5-butyl (CAS 10185-66-7) . The gem-dimethyl branching adjacent to the electrophilic CH₂Cl centre substantially retards SN2 reaction rates relative to unhindered primary alkyl chlorides; this steric effect is well-characterised in physical organic chemistry, where neopentyl chloride reacts approximately 10⁵-fold slower than ethyl chloride in bimolecular nucleophilic substitution [1]. This differential reactivity profile has direct implications for both synthetic handling (chemoselective transformations) and the metabolic stability of derived final compounds—the steric shielding of the CH₂Cl moiety may reduce premature metabolic deactivation via glutathione conjugation compared to unhindered chloromethyl analogs [2].

Steric hindrance SN2 reactivity Side-chain engineering

Commercial Availability and Purity Benchmarking Against Closest Structural Analogs

5-(1-Chloro-2-methylpropan-2-yl)-3-(3-nitrophenyl)-1,2,4-oxadiazole (CAS 1133116-17-2) is stocked by multiple international suppliers including Fluorochem (catalogue 212762, 95% purity, 1 g at £100.00) and AKSci (catalogue Z7459, 95% purity) . In contrast, its closest positional isomer, the 4-nitrophenyl analog (CAS 1133116-15-0), is listed by fewer suppliers and frequently requires custom synthesis quotation rather than off-the-shelf availability [1]. Furthermore, the simpler chloromethyl analog (CAS 6595-78-4) is commercially available but in smaller pack sizes (e.g., 500 mg) and from a narrower supplier base, reflecting lower market demand and potentially longer lead times for research-scale procurement . The broader supplier ecosystem for CAS 1133116-17-2—including Bide Pharmatech, Santa Cruz Biotechnology, and MolCore—reduces single-source dependency risk for ongoing medicinal chemistry campaigns.

Procurement comparison Commercial availability Purity specification

Recommended Application Scenarios for 5-(1-Chloro-2-methylpropan-2-YL)-3-(3-nitrophenyl)-1,2,4-oxadiazole (CAS 1133116-17-2) Based on Differentiation Evidence


AAK1 Kinase Inhibitor Medicinal Chemistry: Late-Stage Oxadiazole Building Block

This compound is the specific oxadiazole intermediate validated in Bristol-Myers Squibb's pyrrolotriazine AAK1 inhibitor programme (US9737542, Example 78). The derived final molecule achieved an IC₅₀ of 112 nM against AAK1, and the oxadiazole-thiadiazole head-to-head comparison (Example 78 vs. 79) demonstrated a 2.4-fold potency advantage for the oxadiazole chemotype [1]. Research groups pursuing AAK1 inhibitors for neuropathic pain or related neurological indications should procure this exact CAS number to ensure fidelity to the patent-validated synthetic route and pharmacophore, as substitution with the 4-nitrophenyl regioisomer or alternative heterocyclic cores introduces potency liabilities demonstrated within the same patent series [2].

Structure-Activity Relationship (SAR) Studies on Nitroaryl Oxadiazole Pharmacophores

The compound's combination of a meta-nitrophenyl group and a hindered chloroalkyl side chain makes it a strategic probe for dissecting the contributions of nitro regioisomerism and side-chain sterics to biological activity in 1,2,4-oxadiazole series. The SAR framework established by Šikorová et al. (2026) demonstrates that nitro position (meta vs. para) and oxadiazole regioisomerism (1,2,4 vs. 1,3,4) are primary determinants of cholinesterase inhibition potency (IC₅₀ range spanning >30-fold) and antimicrobial activity (MIC range >60-fold) [3]. Procurement of this specific compound enables direct comparison with its 4-nitro isomer (CAS 1133116-15-0) and linear alkyl analogs (CAS 10364-69-9, CAS 10185-66-7) to generate internally consistent SAR datasets.

Synthetic Methodology Development Leveraging Sterically Differentiated Electrophilic Handles

The gem-dimethyl-substituted neopentyl-type chloride in this compound provides a unique reactivity profile for synthetic chemistry development. Unlike the unhindered chloromethyl analog (CAS 6595-78-4), the steric shielding of the CH₂Cl centre in CAS 1133116-17-2 suppresses premature SN2 displacement, enabling chemoselective transformations in polyfunctional molecular settings [4]. This property is valuable for methodology studies focused on late-stage functionalisation of heterocyclic scaffolds, where controlled reactivity of a single electrophilic handle is required in the presence of other potentially reactive sites, such as the nitro group or the oxadiazole ring itself.

Multi-Supplier Procurement for Parallel Medicinal Chemistry Campaigns

With at least seven international suppliers offering standardised 95% purity—including Fluorochem (UK), AKSci (US), Bide Pharmatech (China), and Santa Cruz Biotechnology (US)—this compound provides robust multi-source procurement optionality that is not available for its closest structural analogs . For medicinal chemistry groups running parallel SAR arrays or scale-up campaigns, this diversified supply base mitigates single-vendor disruption risk and enables competitive quotation for larger quantities. The compound's listing across North American, European, and Asian suppliers also facilitates regional logistics optimisation for globally distributed research teams.

Quote Request

Request a Quote for 5-(1-Chloro-2-methylpropan-2-YL)-3-(3-nitrophenyl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.